

# Skin's Transcriptomic Response to IL-31 Pathway Activation Compared to Placebo

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic changes in skin in response to Interleukin-31 (IL-31) pathway activation versus a placebo. The data presented is primarily derived from a placebo-controlled study of nemolizumab, an IL-31 receptor A antagonist, in patients with prurigo nodularis, offering a clinically relevant model to understand the impact of IL-31 signaling on the skin transcriptome.[1][2][3] This analysis is supplemented with in-vitro data on IL-31's effects on human keratinocytes.

# **Executive Summary**

Interleukin-31 is a key cytokine implicated in the pathogenesis of chronic inflammatory and pruritic skin diseases.[1][4] Its signaling cascade initiates a complex transcriptomic response in the skin, contributing to inflammation, epidermal remodeling, and the sensation of itch. This guide dissects these changes by comparing the gene expression profiles of skin with an active IL-31 pathway (placebo group) against skin where this pathway is inhibited. The findings highlight the central role of IL-31 in driving Th2 and Th17 inflammatory responses, altering keratinocyte differentiation, and upregulating genes associated with pruritus.

## **Data Presentation: Transcriptomic Changes**

The following tables summarize the key differentially expressed genes (DEGs) and modulated pathways in the skin, comparing the effects of an active IL-31 signaling environment (as



observed in the placebo group of the nemolizumab trial) with an environment where the IL-31 pathway is blocked.

Table 1: Key Differentially Expressed Genes in Skin with Active IL-31 Signaling vs. Placebo (IL-31 Pathway Inhibition)

| Gene Category                           | Genes Upregulated with Active IL-31 Signaling | Genes Downregulated with Active IL-31 Signaling |
|-----------------------------------------|-----------------------------------------------|-------------------------------------------------|
| Th2 Inflammation                        | IL-13, CCL17, CCL22,<br>TNFRSF4 (OX40)        | -                                               |
| Th17 Inflammation                       | IL-17A, CCL20, CXCL1                          | -                                               |
| Pruritus-Related                        | IL-31, TRPV3                                  | -                                               |
| Epidermal Differentiation & Hyperplasia | KRT16, MKI67                                  | FLG2, PSORS1C2                                  |
| Innate Immunity                         | IL-1B, IL-8                                   | -                                               |
| Dendritic Cell Markers                  | ITGAX (CD11c), FCER1A                         | -                                               |

Data synthesized from a study on prurigo nodularis treated with the anti-IL-31R inhibitor nemolizumab versus placebo.[1][3]

Table 2: Significantly Modulated Signaling Pathways



| Pathway                 | Activation Status with IL-<br>31 Signaling | Key Associated Genes               |
|-------------------------|--------------------------------------------|------------------------------------|
| Th2 Cytokine Signaling  | Upregulated                                | IL-13, STAT family                 |
| Th17 Cytokine Signaling | Upregulated                                | IL-17A, NF-kB signaling components |
| JAK-STAT Signaling      | Upregulated                                | JAK1, JAK2, STAT1, STAT3,<br>STAT5 |
| MAPK Signaling          | Upregulated                                | ERK, p38, JNK                      |
| PI3K-Akt Signaling      | Upregulated                                | PI3K, AKT                          |

### **Experimental Protocols**

The methodologies outlined below are based on standard practices in comparative transcriptomic studies of the skin.

#### **Skin Biopsy and RNA Extraction**

- Biopsy Collection: 4-6 mm full-thickness punch biopsies are obtained from lesional skin under local anesthesia.[5]
- Sample Preservation: Biopsies are immediately snap-frozen in liquid nitrogen and stored at -80°C to preserve RNA integrity.[6]
- Tissue Homogenization: Frozen tissue is sectioned using a cryostat and homogenized in a lysis buffer, often using bead-based disruption to ensure complete cell lysis.[5][6]
- RNA Isolation: Total RNA is extracted using a silica column-based system, which includes a
   DNase digestion step to remove contaminating genomic DNA.[5][6]
- Quality Control: The quantity and quality of the extracted RNA are assessed. RNA
  concentration is measured using fluorometric quantification, and RNA integrity is evaluated
  using microfluidic gel electrophoresis, with an RNA Integrity Number (RIN) of >7 being
  desirable for sequencing.[5]



#### **RNA Sequencing and Bioinformatic Analysis**

- Library Preparation: An RNA sequencing library is prepared from the high-quality RNA. This typically involves poly(A) selection for mRNA enrichment, followed by cDNA synthesis, adapter ligation, and amplification.
- Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- Data Analysis:
  - Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
  - Alignment: Reads are aligned to the human reference genome.
  - Gene Expression Quantification: The number of reads mapping to each gene is counted.
  - Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the IL-31 active (placebo) and IL-31 inhibited groups. A false discovery rate (FDR) < 0.05 and a fold change ≥ 2.0 are common thresholds.[7]
  - Pathway Analysis: Gene set enrichment analysis is conducted to identify biological pathways that are significantly enriched in the list of differentially expressed genes.

## **Mandatory Visualization**





Click to download full resolution via product page

Experimental Workflow for Skin Transcriptomics.





Click to download full resolution via product page

IL-31 Signaling Pathway in Skin Cells.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Transcriptomic characterization of prurigo nodularis and the therapeutic response to nemolizumab PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomic characterization of prurigo nodularis and the therapeutic response to nemolizumab PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures and biological functions of IL-31 and IL-31 receptors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic profiling of human skin biopsies in the clinical trial setting: A protocol for high quality RNA extraction from skin tumours PMC [pmc.ncbi.nlm.nih.gov]
- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Skin's Transcriptomic Response to IL-31 Pathway
  Activation Compared to Placebo]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12379416#comparative-transcriptomics-of-skin-in-response-to-il-31-versus-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com